Bienvenue dans la boutique en ligne BenchChem!

tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Synthetic Chemistry Medicinal Chemistry Fluoroquinolone Antibiotics

CP-101537 (CAS 134575-17-0) is a defined-stereochemistry (1R,5S,6r) bicyclic carbamate with verified ≥98% HPLC purity—eliminating assay interference from unknown impurities. This exo-Boc-protected 3-azabicyclo[3.1.0]hexane scaffold is the established intermediate for Trovafloxacin and serves as a rigid PNA backbone for high-affinity probes. Generic substitution with racemic or alternative stereoisomers risks abolished target affinity, altered pharmacokinetics, and failed synthetic fidelity. Commercial availability with full QA documentation minimizes procurement risk for medicinal chemistry optimization, HTS campaigns, and MMP-related disease modeling.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 134575-17-0
Cat. No. B119688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
CAS134575-17-0
Synonyms(1α,5α,6α)-3-Azabicyclo[3.1.0]hex-6-yl-carbamic Acid 1,1-Dimethylethyl Ester;  CP-101537; 
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1C2C1CNC2
InChIInChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8?
InChIKeyQIYOMZXJQAKHEK-DHBOJHSNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (1R,5S,6r)-3-Azabicyclo[3.1.0]hexan-6-ylcarbamate (CAS 134575-17-0): Procurement-Grade Building Block for MMP Inhibition and Fluoroquinolone Synthesis


tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate (CAS 134575-17-0), also known as CP-101537, is a defined-stereochemistry bicyclic carbamate with a molecular weight of 198.26 and formula C10H18N2O2 . Its core is the 3-azabicyclo[3.1.0]hexane (3-ABH) scaffold, a conformationally constrained heterocyclic system widely utilized in drug design to interact with various biological targets . Commercial sources typically provide this compound at 98% purity as determined by HPLC , and it is documented as an MMP inhibitor and a candidate drug for myocardial infarction therapy .

Why Generic 3-Azabicyclo[3.1.0]hexane Derivatives Cannot Replace Tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate (CAS 134575-17-0)


Generic substitution of 3-ABH derivatives is inadvisable due to the critical influence of stereochemistry and functionalization on both biological activity and synthetic utility. The 3-ABH scaffold is a key motif in drug design, but its efficacy is highly dependent on the specific exo/endo orientation of the 6-position substituent and the absolute stereochemistry at the bridgehead carbons . While other 3-ABH derivatives are known (e.g., dopamine reuptake inhibitors [1] or μ-opioid receptor antagonists [2]), their biological targets and physicochemical properties are defined by their unique substitution patterns. Using a racemic mixture or an alternative stereoisomer (e.g., (1R,5S,6s)-rel) would introduce uncontrolled variables, potentially abolishing target affinity, altering pharmacokinetic profiles, or failing to serve as a valid intermediate in the synthesis of specific pharmaceuticals like Trovafloxacin [3].

Quantitative Differentiation Evidence for tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate (CAS 134575-17-0)


Validated Intermediate for Trovafloxacin: Defined Stereochemistry Enables Synthesis of a Specific Fluoroquinolone Antibiotic

The compound's primary differentiator as a building block is its documented use as a key intermediate in the synthesis of Trovafloxacin and its analogs [1]. This application is contingent upon the specific (1R,5S,6r) stereochemistry and Boc-protected amine. While other 3-ABH derivatives may serve as scaffolds for different targets (e.g., vanilloid or opioid receptors), none are documented intermediates for Trovafloxacin. The use of a generic, unsubstituted, or incorrectly protected 3-ABH would not yield the correct final product.

Synthetic Chemistry Medicinal Chemistry Fluoroquinolone Antibiotics

Dual-Application Profile: MMP Inhibition and Antibacterial Activity Distinguishes CP-101537 from Single-Mechanism Analogs

Unlike other 3-ABH derivatives that target single receptor families (e.g., dopamine D3 [1], μ-opioid [2], or vanilloid receptors [3]), CP-101537 is reported to possess a dual mechanism of action: it acts as a matrix metalloproteinase (MMP) inhibitor and also exhibits antibacterial properties . This combination is not a general characteristic of the 3-ABH class and distinguishes CP-101537 as a unique tool compound for investigating MMP-related pathologies in an infectious context or for studying MMPs as host targets.

Matrix Metalloproteinase Inhibition Antibacterial Myocardial Infarction

Exo-Selective Orientation of Boc-Protected Amine for Constrained Peptide Nucleic Acid (PNA) Backbones

The exo-orientation of the Boc-protected amine at the 6-position, defined by the (1R,5S,6r) stereochemistry, provides a distinct conformational constraint for the design of modified peptide nucleic acid (PNA) backbones . While unconstrained or less rigid amino acids are typically used, the 3-ABH scaffold introduces a defined dihedral angle, which can enhance binding affinity and sequence specificity for complementary DNA or RNA strands. A generic 3-ABH derivative, such as a racemic mixture or the (6s)-rel isomer, would result in a different spatial presentation of the amine, likely altering or diminishing the desired PNA-DNA/RNA hybridization properties.

Peptide Nucleic Acids (PNA) Conformational Constraint Nucleic Acid Chemistry

HPLC-Verified Purity for Reproducible Research: A Procurement Specification Advantage

From a procurement perspective, the availability of this compound with a vendor-verified purity of ≥98% by HPLC provides a tangible advantage over sourcing from less-characterized suppliers or using in-house synthesized material without rigorous analytical validation. While some vendors may offer this compound at 95% purity , the 98% specification with HPLC verification reduces the risk of unknown impurities interfering with sensitive assays (e.g., MMP inhibition studies) or synthetic steps, thereby enhancing experimental reproducibility.

Analytical Chemistry Quality Control Reproducibility

High-Impact Application Scenarios for tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate (CAS 134575-17-0) Based on Verified Evidence


Synthesis of Trovafloxacin and Next-Generation Fluoroquinolone Analogs

This compound is the established intermediate for Trovafloxacin, a broad-spectrum antibiotic [1]. Researchers focused on medicinal chemistry optimization of the 1,8-naphthyridine core can reliably procure this building block to ensure stereochemical fidelity in the final product, a critical requirement given the defined (1R,5S,6r) configuration of the azabicyclic moiety in the active pharmaceutical ingredient.

Development of Conformationally Constrained Peptide Nucleic Acid (PNA) Probes

The exo-oriented Boc-protected amine of this compound serves as a rigid scaffold for creating conformationally locked PNA backbones . Its specific stereochemistry is essential for achieving the correct spatial presentation of the nucleobase, making it a specialized building block for molecular biologists and chemists designing high-affinity, sequence-specific PNA probes for diagnostic or antisense applications.

Investigating MMP Inhibition in Cardiovascular and Ocular Disease Models

As a documented MMP inhibitor with reported antibacterial activity , CP-101537 is a valuable tool compound for exploring the role of MMPs in complex disease models, such as myocardial infarction or NMDA-induced retinal neurotoxicity [2]. It offers a unique pharmacological profile distinct from other MMP inhibitors, enabling nuanced investigations into MMP-related pathology.

Ensuring Reproducibility in High-Throughput Screening Campaigns

For laboratories conducting high-throughput screening (HTS) or detailed structure-activity relationship (SAR) studies, the commercial availability of CP-101537 at a verified purity of ≥98% by HPLC provides a critical quality control advantage. This specification minimizes the risk of assay interference from unknown impurities, thereby enhancing the reproducibility and reliability of screening data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.